molecular formula C17H21N3O2 B14795897 3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide

3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide

Cat. No.: B14795897
M. Wt: 299.37 g/mol
InChI Key: GXBMFAUTLSJQLT-UHFFFAOYSA-N
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Description

3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-N-[5-ethoxy-2-(4-pyridinyl)phenyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

3-amino-N-(5-ethoxy-2-pyridin-4-ylphenyl)butanamide

InChI

InChI=1S/C17H21N3O2/c1-3-22-14-4-5-15(13-6-8-19-9-7-13)16(11-14)20-17(21)10-12(2)18/h4-9,11-12H,3,10,18H2,1-2H3,(H,20,21)

InChI Key

GXBMFAUTLSJQLT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC=NC=C2)NC(=O)CC(C)N

Origin of Product

United States

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